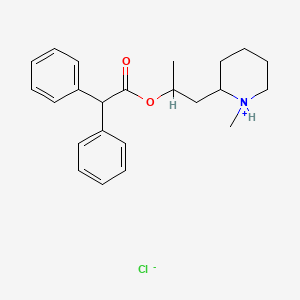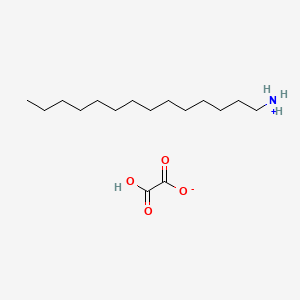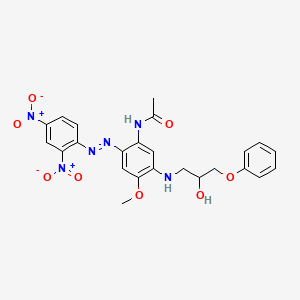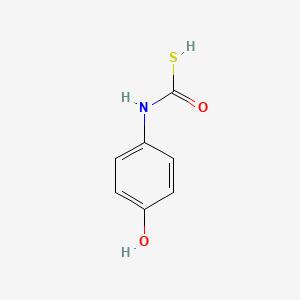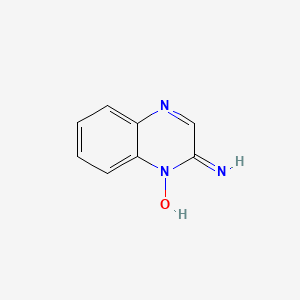
2-Aminoquinoxaline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoquinoxaline N-oxide is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of an amino group at the second position and an N-oxide group on the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminoquinoxaline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-aminoquinoxaline using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, and the yield can be optimized by controlling the reaction temperature and time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoquinoxaline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form di-N-oxides.
Reduction: The N-oxide group can be reduced back to the parent quinoxaline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Benzene sulfochloride in pyridine.
Major Products Formed
Oxidation: Di-N-oxides of quinoxaline.
Reduction: 2-Aminoquinoxaline.
Substitution: 2-Amino-3-benzenesulfonyloxyquinoxaline.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential as a lead compound for drug development.
Medicine: Explored for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-aminoquinoxaline N-oxide involves its interaction with molecular targets such as enzymes and DNA. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cell walls or DNA. This redox activity is crucial for its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoxaline: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline di-N-oxides: Contain two N-oxide groups, which can enhance their antimicrobial activity but may also increase toxicity.
Uniqueness
2-Aminoquinoxaline N-oxide is unique due to its balanced redox properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for biological activity set it apart from other quinoxaline derivatives .
Propriétés
Numéro CAS |
6479-23-8 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-hydroxyquinoxalin-2-imine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-10-6-3-1-2-4-7(6)11(8)12/h1-5,9,12H |
Clé InChI |
UANNAOZQHCCAIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
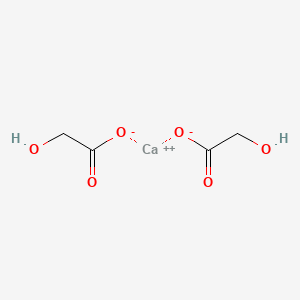
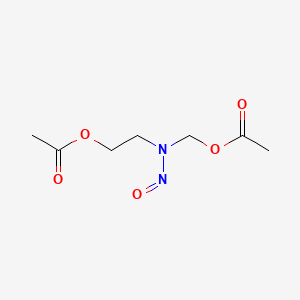
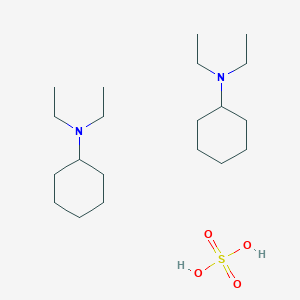

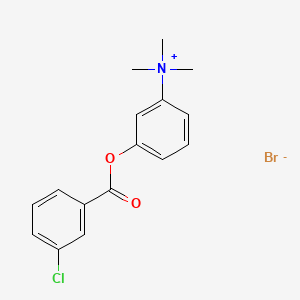
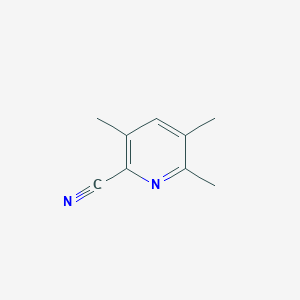
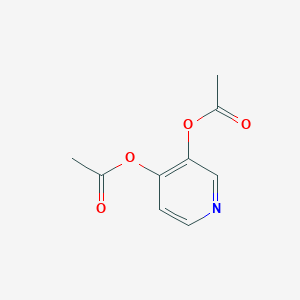

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
